2-Bromo-4-(methylamino)-3-nitropyridine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of modern organic and medicinal chemistry. wisdomlib.orgresearchgate.netnumberanalytics.com The pyridine ring is a key structural motif found in a vast array of natural products, including certain vitamins and alkaloids. researchgate.net Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug discovery. nbinno.com Consequently, pyridine derivatives exhibit a wide spectrum of pharmacological and biological activities, leading to their development as anti-inflammatory, antimicrobial, anticonvulsant, and antitumor agents. wisdomlib.org Beyond pharmaceuticals, these compounds are integral to the agrochemical industry, finding use as herbicides and insecticides, and in materials science for creating polymers and dyes. researchgate.netnumberanalytics.comnbinno.com
Contextualization of Halogenated and Nitrated Pyridines within Synthetic Chemistry
The introduction of halogen atoms and nitro groups onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halopyridines are crucial building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a multitude of subsequent transformations, including cross-coupling reactions. nih.govchemrxiv.org However, the electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution, often requiring harsh conditions for direct halogenation. nih.govchemrxiv.org This has spurred the development of innovative, regioselective halogenation methods to access specific isomers that are vital for creating complex molecular architectures in pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov
Similarly, nitrated pyridines are highly valuable precursors. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles. Direct nitration of pyridine is often challenging and can result in low yields, leading to the development of alternative strategies, such as nitration of pyridine N-oxides or using potent nitrating agents like dinitrogen pentoxide. ntnu.nowikipedia.orgresearchgate.net The resulting nitropyridines are key intermediates for synthesizing amino-pyridines (via reduction of the nitro group) and other substituted derivatives. researchgate.netorgsyn.org
Overview of Research on 2-Bromo-4-(methylamino)-3-nitropyridine within the Broader Pyridine Chemical Landscape
Specific research focusing exclusively on this compound is limited in publicly accessible literature. However, its structure—featuring a bromine atom, a nitro group, and a methylamino group on a pyridine core—places it firmly within a well-studied class of substituted pyridines. The synthesis and reactivity of this compound can be inferred from studies on its close structural isomers and analogues.
The preparation of such a molecule would typically involve nucleophilic aromatic substitution. For instance, a plausible synthetic route could start from a di-halogenated nitropyridine or a bromo-dinitropyridine. A more direct analogue is the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. Studies on this reaction have shown that it can lead to the expected nucleophilic substitution product, but can also result in unexpected products due to nitro-group migration, particularly in polar aprotic solvents. clockss.orgresearchgate.net This highlights the complex reactivity of polysubstituted nitropyridines.
Compounds with similar functional arrangements, such as 2-amino-5-bromo-3-nitropyridine (B172296) and 5-bromo-3-methylamino-2-nitropyridine, are known intermediates in organic synthesis. orgsyn.orgchemsrc.com For example, 2-amino-5-bromo-3-nitropyridine is used as a precursor for the synthesis of 2,3-diaminopyridines through reduction of the nitro group. orgsyn.org The presence of bromo, nitro, and amino groups provides multiple reaction sites, allowing for sequential, regioselective functionalization to build complex heterocyclic systems. The interplay of the electron-withdrawing nitro group and the electron-donating amino group, along with the synthetically versatile bromine atom, makes these scaffolds highly valuable in constructing novel compounds for various applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMQVGVCLDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Methylamino 3 Nitropyridine
Retrosynthetic Analysis of the 2-Bromo-4-(methylamino)-3-nitropyridine Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the sequential or convergent introduction of the three substituents—bromo, methylamino, and nitro groups—onto the pyridine (B92270) core.
One logical disconnection is the C4-N bond, suggesting the introduction of the methylamino group via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. This approach would require a precursor such as 2-bromo-4-chloro-3-nitropyridine (B2890494) or a similar derivative with a good leaving group at the C-4 position.
Another key disconnection is at the C-Br bond. This suggests a bromination reaction as a key step. The timing of this bromination relative to the introduction of the other functional groups is a critical strategic consideration. Similarly, disconnection of the C-NO2 bond points to a nitration step on a pre-functionalized pyridine ring.
Finally, a more convergent approach might involve the synthesis of a pre-functionalized pyridine ring that already contains one or more of the required substituents, followed by the introduction of the remaining groups.
Approaches to Pyridine Ring Functionalization and Substitution Patterns
The specific placement of the bromo, nitro, and methylamino groups on the pyridine ring in this compound necessitates careful consideration of directing effects and reaction conditions for each functionalization step.
The introduction of a bromine atom at the C-2 position of a pyridine ring can be achieved through several methods. Direct bromination of pyridine itself is often challenging and can lead to a mixture of products. However, the presence of activating or directing groups can facilitate regioselective bromination.
For instance, the bromination of aminopyridines can be a viable strategy. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. While direct bromination of 4-aminopyridine (B3432731) might be complex, related transformations on substituted aminopyridines are known. acs.org For example, the bromination of 2-aminopyridine (B139424) in acetic acid can lead to the formation of 2-amino-5-bromopyridine (B118841). orgsyn.org
Alternatively, a Sandmeyer-type reaction on a 2-aminopyridine derivative can be employed. This involves the diazotization of the amino group followed by treatment with a copper(I) bromide source. This method is particularly useful when direct bromination is not feasible or gives poor yields. A patent describes a process for preparing 2-methyl-4-bromopyridine from 2-methyl-4-aminopyridine (B1174260) via a diazotization reaction followed by treatment with bromine. google.com
Another approach involves the use of pyridine-N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent deoxygenation can then yield the desired 2-bromopyridine (B144113) derivative.
Nitration of the pyridine ring is a classic electrophilic aromatic substitution reaction. The pyridine ring itself is electron-deficient and thus requires harsh conditions for nitration, typically a mixture of concentrated nitric and sulfuric acids at elevated temperatures. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the ring.
For an unsubstituted pyridine, nitration primarily yields 3-nitropyridine, albeit in low yield. The presence of activating groups can influence the regioselectivity. For example, the nitration of 2-aminopyridine predominantly yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. orgsyn.orgsapub.org The separation of these isomers can be challenging. orgsyn.org
To achieve nitration specifically at the C-3 position in the presence of other substituents, a multi-step sequence is often necessary. For instance, starting with a pre-brominated pyridine can direct the incoming nitro group. The nitration of 2-amino-5-bromopyridine with a mixture of nitric and sulfuric acid has been shown to produce 2-amino-5-bromo-3-nitropyridine (B172296) in good yield. orgsyn.org
Modern nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be employed and sometimes offer milder reaction conditions and improved selectivity. pnas.org
The introduction of the methylamino group at the C-4 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The nitro group at C-3 and the bromine at C-2 in the target molecule's precursor would activate the C-4 position towards nucleophilic attack.
A common strategy involves reacting a 4-halopyridine derivative, such as 2-bromo-4-chloro-3-nitropyridine, with methylamine (B109427). The chlorine atom at the 4-position is a good leaving group in SNAr reactions. The reaction is typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrogen halide formed during the reaction.
The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. nih.gov Therefore, a 4-fluoro or 4-chloro precursor would be ideal for this transformation.
It is important to note that unexpected rearrangements can sometimes occur during nucleophilic substitution reactions on nitropyridines. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been reported to yield a nitro-group migration product in some cases. clockss.org Careful control of reaction conditions is therefore crucial to ensure the desired product is obtained.
Convergent and Linear Synthesis Pathways for this compound
A highly efficient approach to the synthesis of this compound involves starting from a pyridine ring that already possesses some of the required functional groups. A plausible linear synthesis could commence with a readily available substituted pyridine.
One such pathway could start from 2-amino-4-methylpyridine. This starting material can be nitrated to introduce the nitro group, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. The methyl group can then be functionalized to introduce the methylamino group. A similar strategy has been used for the synthesis of 2-bromo-4-methyl-5-nitropyridine. guidechem.com
A more direct route would start with a di-substituted pyridine. For example, a synthetic route could begin with a 2-bromo-4-chloropyridine (B1272041) derivative. Nitration of this intermediate would likely occur at the 3- or 5-position. Subsequent separation of the desired 3-nitro isomer would provide the key precursor, 2-bromo-4-chloro-3-nitropyridine. The final step would then be the nucleophilic aromatic substitution with methylamine to yield the target compound.
The following table summarizes a potential linear synthetic sequence:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2,4-Dichloropyridine | HNO₃, H₂SO₄ | 2,4-Dichloro-3-nitropyridine |
| 2 | 2,4-Dichloro-3-nitropyridine | HBr, NaNO₂ (or similar brominating agent) | 2-Bromo-4-chloro-3-nitropyridine |
| 3 | 2-Bromo-4-chloro-3-nitropyridine | CH₃NH₂, solvent | This compound |
This proposed pathway highlights the strategic installation of the substituents, taking into account their directing effects and the reactivity of the pyridine ring at each stage. The feasibility and optimization of each step would require experimental investigation.
Sequential Functionalization Strategies
The construction of this compound necessitates a carefully planned sequence of reactions to ensure the correct regiochemistry of the final product. A plausible and commonly employed strategy in pyridine chemistry involves a series of electrophilic and nucleophilic aromatic substitution reactions. One logical approach begins with a readily available starting material, such as 2-aminopyridine, and proceeds through bromination and nitration, followed by the introduction of the methylamino group.
A key intermediate in such a sequence could be 2-amino-5-bromo-3-nitropyridine. The synthesis of this intermediate has been well-documented. orgsyn.org It typically starts with the bromination of 2-aminopyridine. This reaction is often carried out using bromine in acetic acid. The initial product, 2-amino-5-bromopyridine, is then subjected to nitration. orgsyn.org A common nitrating mixture, such as nitric acid in sulfuric acid, is used for this step, leading to the formation of 2-amino-5-bromo-3-nitropyridine with good yields. orgsyn.org
The subsequent and crucial step would be the introduction of the methylamino group at the C4-position and the transformation of the C2-amino group. This could potentially be achieved through a multi-step sequence involving diazotization of the 2-amino group to form a diazonium salt, which can then be converted to a bromo group via a Sandmeyer-type reaction. This would yield a 2,5-dibromo-3-nitropyridine (B98540) intermediate. The final step would then be a regioselective nucleophilic aromatic substitution of the C5-bromo substituent with methylamine. The success of this final step would depend on the relative reactivity of the two bromo substituents.
An alternative strategy could involve starting with a pre-functionalized pyridine ring, such as 2,4-dibromo-3-nitropyridine (B40219). The synthesis would then hinge on the selective substitution of one of the bromine atoms with methylamine. The regioselectivity of this nucleophilic aromatic substitution is governed by the electronic effects of the nitro group and the inherent reactivity of the different positions on the pyridine ring. The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 2,4-dibromo-3-nitropyridine, the C4-bromo is para to the C2-position of the nitrogen atom and ortho to the nitro group, making it susceptible to nucleophilic displacement.
A significant challenge in the synthesis of related aminonitropyridines is the potential for nitro-group migration. clockss.org Studies on the reaction of 3-bromo-4-nitropyridine with amines have shown that, in addition to the expected substitution product, a rearranged product where the nitro group has migrated to the 3-position can be formed. clockss.org This rearrangement is influenced by the choice of solvent and base, with polar aprotic solvents favoring the migration. clockss.org This phenomenon must be carefully considered when designing the synthesis of this compound to avoid the formation of isomeric impurities.
Comparative Analysis of Synthetic Routes and Methodological Innovations
Several synthetic pathways can be envisaged for the preparation of this compound, each with its own set of advantages and disadvantages. A comparative analysis is essential for selecting the most practical and efficient route for a specific application, whether it be for laboratory-scale research or industrial production.
Route A: Functionalization of 2-Aminopyridine
Route B: Functionalization of a Dihalogenated Pyridine
Starting from a precursor like 2,4-dibromo-3-nitropyridine simplifies the carbon skeleton and the placement of the bromo and nitro groups. The key step is the regioselective substitution of one of the bromo groups with methylamine. This approach is more convergent but relies on the availability of the dihalogenated starting material and the ability to control the regioselectivity of the amination.
Route C: Building the Pyridine Ring
A more complex but potentially flexible approach involves the construction of the substituted pyridine ring from acyclic precursors. Various named reactions, such as the Hantzsch pyridine synthesis or other condensation reactions, could be adapted to assemble the desired substitution pattern. This strategy offers the potential for high diversity but often requires more extensive optimization of the ring-forming step.
Methodological Innovations
Recent advances in synthetic methodology could offer more efficient alternatives to traditional methods. The use of flow chemistry for hazardous reactions like nitration can improve safety and control over reaction parameters. Catalytic C-H activation could also provide a novel and step-economical way to introduce the required functional groups, although this would represent a more cutting-edge and less established approach for this specific target.
Table 2: Comparative Analysis of Potential Synthetic Routes
| Route | Starting Material | Key Steps | Potential Advantages | Potential Disadvantages |
| A | 2-Aminopyridine | Bromination, Nitration, Diazotization/Sandmeyer, Nucleophilic Substitution | Inexpensive starting material, well-established initial steps. | Multi-step, potential for low overall yield, challenges in late-stage functionalization. |
| B | 2,4-Dibromo-3-nitropyridine | Regioselective Nucleophilic Substitution | More convergent, potentially higher yielding in the final step. | Availability and cost of the starting material, control of regioselectivity is crucial. |
| C | Acyclic Precursors | Ring-forming condensation reaction | High flexibility, potential for generating diverse analogues. | Requires significant optimization, may involve more complex starting materials. |
Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4 Methylamino 3 Nitropyridine
Electronic Effects of Substituents on Pyridine (B92270) Reactivity
The reactivity of the pyridine ring in 2-Bromo-4-(methylamino)-3-nitropyridine is a direct consequence of the combined electronic influences of its three substituents. These groups either donate or withdraw electron density from the aromatic system, thereby activating or deactivating the ring towards certain types of reactions.
| Substituent | Position | Inductive Effect (-I/+I) | Mesomeric/Resonance Effect (-M/+M) | Overall Effect on Nucleophilic Aromatic Substitution |
| Bromine | C-2 | -I (Withdrawing) | +M (Donating, weak) | Deactivating (by induction), but primarily acts as a good leaving group. |
| Nitro Group | C-3 | -I (Withdrawing) | -M (Withdrawing) | Strongly Activating |
| Methylamino Group | C-4 | -I (Withdrawing, weak) | +M (Donating, strong) | Deactivating (by increasing ring electron density) |
| Pyridine Nitrogen | N-1 | -I (Withdrawing) | -M (Withdrawing) | Strongly Activating |
This table summarizes the electronic effects of each substituent on the pyridine ring's susceptibility to nucleophilic aromatic substitution.
The bromine atom at the C-2 position primarily exerts a deactivating effect on the pyridine ring for electrophilic substitution through its strong electron-withdrawing inductive effect (-I). While it possesses a weak electron-donating resonance effect (+M) due to its lone pairs, the inductive effect is dominant in halogens. However, in the context of nucleophilic aromatic substitution (SNAr), the primary role of the bromine atom is not as a ring activator or deactivator, but as an effective leaving group. nih.govmdpi.com Its ability to stabilize a negative charge allows it to be displaced by a wide range of nucleophiles.
The nitro group (-NO₂) at the C-3 position is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. wikipedia.org This strong withdrawal of electron density significantly reduces the nucleophilic character of the pyridine ring, making it highly resistant to electrophilic attack. Conversely, this electron deficiency is the critical factor that activates the ring for nucleophilic aromatic substitution. ntnu.nowikipedia.org The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during SNAr, lowering the activation energy for the reaction. libretexts.org Its presence is essential for the facile displacement of the adjacent bromine atom.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The combination of an electron-deficient aromatic ring, a strong electron-withdrawing group, and a good leaving group makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This is one of the most important reaction types for functionalizing such highly substituted pyridines. researchgate.net
The bromine atom at the C-2 position is highly susceptible to displacement by nucleophiles. The carbon atom at this position is rendered significantly electrophilic by the cumulative electron-withdrawing power of the adjacent ring nitrogen and the ortho-nitro group. imperial.ac.ukuoanbar.edu.iq Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the electronegative nitrogen to stabilize the resulting negative intermediate. quimicaorganica.org
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the electron-deficient carbon at the C-2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group, yielding the substituted product.
This pathway is the most common and synthetically useful reaction for this class of compounds, allowing for the introduction of a wide variety of functional groups at the C-2 position.
While halide displacement is the more common pathway, the nitro group itself can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions. nih.govresearchgate.net The ability of the nitro group to be displaced is generally lower than that of halogens like bromine, but it is possible, particularly in highly activated systems or with specific nucleophiles. nih.gov
Furthermore, studies on related compounds, such as 3-bromo-4-nitropyridine (B1272033), have revealed the possibility of more complex reaction pathways, including nitro-group migration. clockss.orgresearchgate.net In reactions with amines, an unexpected product resulting from the migration of the nitro group has been observed. clockss.org This suggests that the reaction mechanism may involve intermediates that allow for intramolecular rearrangements. Such a migration could potentially occur in this compound under specific reaction conditions (e.g., polar aprotic solvents), leading to isomeric products. clockss.org These findings indicate that while the displacement of the C-2 bromine is the expected primary reaction, the potential for nitro group displacement or migration should be considered.
Amination and Alkylation Reactions at the Methylamino Moiety
The methylamino group (-NHCH₃) in this compound is a secondary amine, making it a site for further functionalization, primarily through alkylation.
Alkylation: The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic. It can react with alkyl halides or other electrophilic alkylating agents to form a tertiary amine. This process, known as N-alkylation, typically requires a base to deprotonate the secondary amine, enhancing its nucleophilicity. However, challenges such as overalkylation can occur because the resulting tertiary amine can still be nucleophilic. nih.gov
Recent synthetic strategies have focused on developing methods for the selective monoalkylation of amine precursors to yield secondary amines, highlighting the challenges in controlling the extent of alkylation. nih.govchemrxiv.orgchemrxiv.org For the secondary amine present in this compound, reaction with an alkyl halide (R-X) in the presence of a non-nucleophilic base would likely lead to the corresponding tertiary amine.
Amination: Further amination at the already substituted nitrogen is not a typical reaction pathway. The existing methyl and pyridine ring substituents make the nitrogen sterically hindered and electronically modified, disfavoring the addition of another amino group.
| Reactant | Alkylating Agent | Conditions | Expected Product |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Bromo-4-(dimethylamino)-3-nitropyridine |
| This compound | Benzyl Bromide (BnBr) | Base (e.g., NaH), Solvent (e.g., THF) | 2-Bromo-4-(N-benzyl-N-methylamino)-3-nitropyridine |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) on a pyridine ring is inherently difficult compared to benzene. quimicaorganica.org The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq This deactivation is significantly amplified in this compound due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the bromo (-Br) substituent.
The directing effects of the existing substituents are as follows:
-NO₂ (nitro group): Strongly deactivating and a meta-director. csbsju.edu
-Br (bromo group): Deactivating but an ortho-, para-director.
-NHCH₃ (methylamino group): Strongly activating and an ortho-, para-director.
In this specific molecule, the positions on the ring are C2, C3, C4, C5, and C6. The substituents are at C2 (Bromo), C3 (Nitro), and C4 (Methylamino). The only available position for substitution is C5. The directing effects on this position are:
Ortho to the activating methylamino group.
Meta to the deactivating nitro group.
Meta to the deactivating bromo group.
While the methylamino group strongly activates the ortho-position (C5), the cumulative deactivating effect of the ring nitrogen, the nitro group, and the bromo group makes the entire ring highly electron-deficient and thus extremely unreactive towards EAS. youtube.com Reactions like nitration or halogenation would require exceptionally harsh conditions, and the yields would likely be very low. youtube.com Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings, as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even greater deactivation. quimicaorganica.org
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Ring Nitrogen | 1 | Inductive Withdrawal (-I) | Deactivating, Meta-directing |
| -Br | 2 | Inductive Withdrawal (-I), Resonance Donation (+M) | Deactivating, Ortho/Para-directing |
| -NO₂ | 3 | Inductive Withdrawal (-I), Resonance Withdrawal (-M) | Strongly Deactivating, Meta-directing |
| -NHCH₃ | 4 | Inductive Withdrawal (-I), Resonance Donation (+M) | Strongly Activating, Ortho/Para-directing |
Redox Chemistry of this compound
The reduction of the nitro group is one of the most significant reactions for this class of compounds. The aromatic nitro group can be readily reduced to a primary amine (-NH₂). A variety of reagents can accomplish this transformation, and the choice of reagent can be critical to avoid affecting other functional groups, such as the bromo substituent (which can be removed by hydrogenolysis). numberanalytics.commasterorganicchemistry.com
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is very effective, but care must be taken as it can sometimes lead to dehalogenation (removal of the bromine atom). organic-chemistry.org
Metals in Acid: Reagents like Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for reducing aromatic nitro groups. csbsju.edu
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This can be a milder alternative to high-pressure hydrogenation. organic-chemistry.org
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used, often offering good chemoselectivity. commonorganicchemistry.com
The reduction proceeds through intermediate species, such as nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) compounds, before reaching the final amine. numberanalytics.comnih.gov The successful reduction of the nitro group in this compound would yield 2-Bromo-4-(methylamino)pyridine-3-amine.
| Reagent/Method | Primary Product | Potential Side Reactions/Notes |
|---|---|---|
| H₂, Pd/C | Amine (-NH₂) | Risk of hydrodebromination (C-Br bond cleavage). |
| Fe, HCl or Sn, HCl | Amine (-NH₂) | Requires acidic conditions and subsequent basic workup to isolate the free amine. csbsju.edu |
| SnCl₂ | Amine (-NH₂) | Generally mild and chemoselective. commonorganicchemistry.com |
| NaBH₄ / Ni(PPh₃)₄ | Amine (-NH₂) | A modern system for reducing nitroaromatics under milder conditions. jsynthchem.com |
| Na₂S₂O₄ | Amine (-NH₂) | Often used in aqueous systems. |
The this compound molecule has several potential sites for oxidation.
Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org However, the presence of strongly electron-withdrawing groups like the nitro group makes the pyridine nitrogen less basic and more difficult to oxidize. arkat-usa.org
Methylamino Group: Secondary amines can be oxidized by various reagents, but the reactions can be complex, leading to a mixture of products. Strong oxidants could potentially lead to cleavage of the C-N bond or other degradations.
Methyl Group of the Amino Moiety: The methyl group itself is generally resistant to oxidation under typical conditions but can be oxidized under harsh conditions, potentially leading to the corresponding carboxylic acid after several steps, though this often results in demethylation. bme.hu
Given the electronic nature of the molecule, oxidation of the pyridine nitrogen to form this compound N-oxide would be the most predictable pathway, although it would likely require forcing conditions due to the deactivating effects of the substituents.
Rearrangement Reactions and Regioselectivity
Substituted nitropyridines can undergo intramolecular rearrangement reactions, often driven by nucleophilic attack and the presence of a good leaving group.
Nitro Group Migration: Studies on related compounds, such as 3-bromo-4-nitropyridine, have shown that reaction with amines can lead to an unexpected migration of the nitro group. This suggests that under certain nucleophilic conditions, a rearrangement could occur. The proposed mechanism involves the formation of an anionic intermediate, followed by an intramolecular cyclization and reopening that results in the nitro group moving to an adjacent position.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates. wikipedia.orgnumberanalytics.com This type of reaction is facilitated by electron-withdrawing groups (like the -NO₂ group) on the aromatic ring. numberanalytics.com For a Smiles rearrangement to occur in a derivative of this compound, a suitable side chain with a terminal nucleophile would need to be installed, typically on the methylamino nitrogen. The highly activated pyridine ring would then be susceptible to intramolecular ipso-substitution. researchgate.netmanchester.ac.uk
The regioselectivity of these reactions is highly dependent on the specific substrate and reaction conditions. For instance, in nucleophilic aromatic substitution reactions, the positions activated by the nitro group (ortho and para) are the most likely sites of attack. In the parent molecule, the bromo group at the C2 position is activated by the para-nitro group and would be the most probable site for intermolecular nucleophilic substitution.
Detailed Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not widely available, the mechanisms of its key potential transformations can be inferred from established chemical principles.
Mechanism of Nitro Group Reduction: The reduction of an aromatic nitro group by a metal in acid is believed to involve a series of single-electron transfers from the metal surface. The nitro group is sequentially protonated and reduced, passing through nitroso and hydroxylamine intermediates before the N-O bonds are fully cleaved to form the amine. csbsju.edu Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the N-O bonds. orientjchem.org
Mechanism of Electrophilic Aromatic Substitution: If EAS were to occur, it would proceed via the standard mechanism for aromatic compounds. An electrophile would attack the π-system of the pyridine ring to form a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com The stability of this intermediate determines the regioselectivity. Attack at the C5 position avoids placing the positive charge directly on the already electron-deficient ring nitrogen, making it the least disfavored pathway. quimicaorganica.org A base would then remove a proton to restore aromaticity.
Mechanism of Nitro Group Migration: As suggested by studies on analogous systems, a potential nitro group migration would likely proceed via a nucleophilic addition-elimination pathway. An external nucleophile could attack the ring, forming a Meisenheimer-like complex. This could facilitate an intramolecular rearrangement where the nitro group shifts to an adjacent carbon before the elimination of the nucleophile or another leaving group, restoring the aromatic system.
Advanced Spectroscopic Characterization for Structural Elucidation of 2 Bromo 4 Methylamino 3 Nitropyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
Proton (¹H) NMR spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. In the case of 2-Bromo-4-(methylamino)-3-nitropyridine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methylamino group.
The pyridine (B92270) ring protons, due to the electron-withdrawing effects of the nitro group and the bromine atom, would appear in the downfield region of the spectrum. Specifically, the proton at the 5-position is anticipated to be a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also appear as a doublet. The methylamino group would present as a singlet for the methyl protons and a broader signal for the N-H proton, which may exchange with deuterium (B1214612) in certain solvents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 7.0 - 7.5 | d | 5.0 - 6.0 |
| H-6 | 8.0 - 8.5 | d | 5.0 - 6.0 |
| -NH- | 5.0 - 6.0 | br s | - |
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. For this compound, five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methyl group.
The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbon bearing the bromine atom (C-2) would be shifted upfield compared to an unsubstituted pyridine due to the heavy atom effect, while the carbons attached to the nitro (C-3) and methylamino (C-4) groups would be significantly affected by their respective electron-withdrawing and electron-donating properties. The methyl carbon of the amino group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 115 - 125 |
| C-3 | 145 - 155 |
| C-4 | 150 - 160 |
| C-5 | 110 - 120 |
| C-6 | 140 - 150 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for C-5 and C-6. Further 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) could provide information on longer-range couplings, for instance, between the methyl protons and C-4.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the bromine atom, providing further structural confirmation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the IR and Raman spectra would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-N stretching of the methylamino group and the C-Br stretching vibrations would also be present at their characteristic frequencies. Aromatic C-H stretching and ring vibrations would also be visible.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -NH- | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| -CH₃ | C-H Stretch | 2850 - 2960 |
| -NO₂ | Asymmetric Stretch | 1550 - 1500 |
| -NO₂ | Symmetric Stretch | 1350 - 1300 |
| Aromatic Ring | C=C and C=N Stretches | 1400 - 1600 |
| -C-N | C-N Stretch | 1250 - 1350 |
Assignment of Characteristic Functional Group Frequencies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a detailed fingerprint of a molecule's functional groups. Theoretical calculations, typically employing DFT with a basis set such as B3LYP/6-311++G(d,p), allow for the prediction of vibrational modes. nih.govresearchgate.net For this compound, the calculated frequencies can be assigned to specific molecular motions.
The nitro group (NO₂) vibrations are particularly characteristic. The asymmetric stretching (ν_as(NO₂)) is expected to produce a strong band in the IR spectrum, typically in the 1520-1560 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) would appear around 1340-1380 cm⁻¹. researchgate.net The methylamino group (-NHCH₃) exhibits several key vibrations. The N-H stretching frequency is anticipated in the 3350-3450 cm⁻¹ range. The C-H stretching modes of the methyl group would be found in the 2850-2970 cm⁻¹ region.
The pyridine ring itself has a complex set of vibrational modes. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ range. The C-N stretching of the methylamino substituent and the C-Br stretching vibrations are expected at lower frequencies, generally in the 1200-1300 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Methylamino | N-H Stretch | 3350 - 3450 |
| Pyridine Ring | C-H Stretch | 3050 - 3150 |
| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2850 - 2970 |
| Pyridine Ring | C=C, C=N Ring Stretch | 1400 - 1600 |
| Nitro Group | NO₂ Asymmetric Stretch | 1520 - 1560 |
| Nitro Group | NO₂ Symmetric Stretch | 1340 - 1380 |
| Methylamino | C-N Stretch | 1200 - 1300 |
Conformational Analysis via Vibrational Modes
The planarity and orientation of the methylamino and nitro substituents relative to the pyridine ring are critical aspects of the molecule's conformation. The dihedral angle between the plane of the nitro group and the pyridine ring significantly influences the electronic properties of the molecule. Theoretical geometry optimization suggests that due to steric hindrance between the bulky bromine atom and the adjacent nitro group, the nitro group is likely twisted out of the plane of the pyridine ring. researchgate.net This twisting would be reflected in the vibrational spectra, particularly in the out-of-plane bending modes.
Furthermore, the orientation of the methyl group in the methylamino substituent can be investigated. Rotational barriers around the C-N bond can be calculated to determine the most stable conformer. Intramolecular hydrogen bonding between the N-H of the amino group and an oxygen atom of the nitro group could potentially stabilize a planar conformation, though this is less likely given the substitution pattern. Analysis of the potential energy surface can reveal the different stable conformers and the energy barriers between them.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Theoretical predictions of the electronic absorption spectrum can be obtained using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions.
The presence of the electron-donating methylamino group and the electron-withdrawing nitro group on the pyridine ring suggests the possibility of intramolecular charge transfer (ICT) transitions. These ICT bands are typically intense and occur at longer wavelengths. The predicted maximum absorption wavelength (λ_max) for this compound would likely fall in the range of 350-450 nm. The HOMO-LUMO energy gap, calculated by DFT, provides an estimate of the electronic excitation energy. A smaller gap generally corresponds to a longer absorption wavelength. nih.govresearchgate.net Solvatochromic studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, could experimentally confirm the nature of these electronic transitions. Emission studies (fluorescence) would provide information about the excited state properties of the molecule.
Table 2: Predicted Electronic Transition Data for this compound
| Parameter | Predicted Value |
|---|---|
| Maximum Absorption (λ_max) | 350 - 450 nm |
| Molar Absorptivity (ε) | High (indicative of π → π* or ICT) |
| Predominant Transition Type | Intramolecular Charge Transfer (ICT) |
X-ray Crystallography for Definitive Solid-State Structural Determination
While no experimental crystal structure has been reported, computational modeling can predict the solid-state structure of this compound. Geometry optimization in the gaseous phase provides a good approximation of the molecular structure. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated. researchgate.net
The C-Br bond length is expected to be around 1.88-1.92 Å. The C-N bonds of the pyridine ring will be in the range of 1.33-1.38 Å. The C-N bond connecting the methylamino group is predicted to be slightly longer, around 1.36-1.40 Å. The N-O bond lengths in the nitro group are expected to be approximately 1.22-1.25 Å.
As previously mentioned, a significant structural feature would be the dihedral angle between the nitro group and the pyridine ring, which is predicted to be non-zero due to steric strain. In the solid state, intermolecular interactions such as hydrogen bonding (N-H···O=N) and π-π stacking of the pyridine rings would play a crucial role in the crystal packing. These interactions would influence the final observed molecular conformation in the crystal lattice.
Table 3: Predicted Key Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-Br | 1.88 - 1.92 |
| C-NO₂ | 1.45 - 1.49 |
| N-O (nitro) | 1.22 - 1.25 |
| C-NHCH₃ | 1.36 - 1.40 |
| **Bond Angles (°) ** | |
| C-C(Br)-C | ~120 |
| C-C(NO₂)-N | ~118 |
| **Dihedral Angles (°) ** |
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Methylamino 3 Nitropyridine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods serve as the foundation for predicting a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is commonly employed for geometry optimization. epa.gov This process seeks the lowest energy conformation of the molecule on the potential energy surface. redalyc.org The optimized structure is confirmed to be a true minimum by performing a vibrational frequency calculation; the absence of any imaginary frequencies indicates that the optimized geometry is stable. redalyc.org
For 2-Bromo-4-(methylamino)-3-nitropyridine, DFT calculations would likely reveal a non-planar conformation. The steric and electronic interactions between the bulky bromine atom, the nitro group (NO₂), and the methylamino group (NHCH₃) would cause the functional groups to twist relative to the pyridine (B92270) ring. For instance, the dihedral angle between the nitro group and the pyridine ring is expected to be significant to minimize repulsion. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-Br | ~1.89 |
| C3-N(O₂) | ~1.45 | |
| C4-N(HCH₃) | ~1.36 | |
| N-O (in NO₂) | ~1.23 | |
| Bond Angles (º) | Br-C2-C3 | ~118.0 |
| C3-C4-N(HCH₃) | ~123.5 | |
| C2-C3-N(O₂) | ~121.0 | |
| Dihedral Angles (º) | C4-C3-N-O | ~25-35 |
Note: These values are illustrative and based on typical results for similar substituted nitropyridine derivatives.
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, they can provide benchmark-quality results for molecular geometries and energies. These high-accuracy calculations are valuable for validating the results obtained from more computationally economical DFT methods.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.
In this compound, the MEP surface would show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the highly electronegative nitro group, making this region a prime site for electrophilic attack. The nitrogen atom of the pyridine ring also contributes to this negative region.
Positive Potential (Blue): Located around the hydrogen atom of the methylamino group (N-H), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.
Neutral/Slightly Positive Potential (Green): The carbon atoms of the pyridine ring and the methyl group would exhibit intermediate potential.
This analysis helps in understanding intermolecular interactions and identifying the sites where the molecule is most likely to react. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Their Chemical Significance
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These orbitals are critical in determining the electronic and optical properties of a molecule. ossila.com
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be primarily localized on the electron-donating methylamino group and spread across the π-system of the pyridine ring. nih.gov
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyridine ring. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ossila.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Chemical Significance |
| HOMO | ~ -6.5 | Electron-donating ability, nucleophilicity |
| LUMO | ~ -3.2 | Electron-accepting ability, electrophilicity |
| ΔE (LUMO-HOMO) | ~ 3.3 | Chemical reactivity, electronic transition energy |
Note: These energy values are hypothetical and serve as representative examples for this class of compounds.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. DFT calculations provide harmonic vibrational frequencies that correspond to the normal modes of vibration in the molecule. researchgate.net
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. To improve the correlation, a scaling factor is typically applied to the computed frequencies. epa.govredalyc.org The analysis of these vibrations allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of functional groups.
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) |
| N-H (Methylamino) | Stretching | ~3400-3500 |
| C-H (Aromatic) | Stretching | ~3050-3150 |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | ~2950-3000 |
| NO₂ (Nitro) | Asymmetric Stretching | ~1520-1560 |
| NO₂ (Nitro) | Symmetric Stretching | ~1340-1380 |
| C-N (Methylamino) | Stretching | ~1250-1300 |
| C-Br | Stretching | ~550-650 |
Reaction Pathway and Transition State Modeling
Theoretical chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For this compound, a key reaction is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile.
Computational modeling can map the potential energy surface for such a reaction. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.
Identifying the Transition State (TS): Finding the saddle point on the potential energy surface that connects the reactants and products. The TS structure represents the highest energy barrier of the reaction.
Calculating Activation Energy: The energy difference between the transition state and the reactants determines the reaction rate.
Studies on the related compound 3-bromo-4-nitropyridine (B1272033) have shown that reactions with amines can lead to unexpected side products through nitro-group migration. clockss.orgresearchgate.net Computational modeling could be employed to investigate the mechanism of this rearrangement, comparing the energy barriers for the direct substitution pathway versus the migration pathway to understand the factors (e.g., solvent, base) that favor one product over another. clockss.org
Investigation of Intramolecular Interactions and Hydrogen Bonding Networks
For a molecule with the structure of this compound, several intramolecular interactions would be anticipated and could be investigated using computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis.
A primary focus of such a study would be the potential for an intramolecular hydrogen bond between the hydrogen atom of the methylamino group (-NHCH₃) and an oxygen atom of the adjacent nitro group (-NO₂). This type of interaction, forming a pseudo-six-membered ring, is common in ortho-substituted nitroanilines and related structures. The strength and characteristics of this hydrogen bond could be quantified by examining parameters such as the H···O distance, the N-H···O angle, and the stabilization energy associated with this interaction.
Further computational analysis would involve the characterization of other potential intramolecular forces. These could include steric interactions between the bulky bromine atom and the adjacent nitro and methylamino groups, which would influence the planarity of the pyridine ring and the orientation of the substituents. The electronic effects of the electron-donating methylamino group and the electron-withdrawing nitro and bromo groups on the aromatic system would also be a key area of theoretical investigation.
A comprehensive computational study would typically generate data on bond lengths, bond angles, and dihedral angles to define the molecule's optimized geometry. NBO analysis would provide insights into charge distribution, hyperconjugative interactions, and the specific donor-acceptor interactions that constitute the hydrogen bonding network.
While detailed experimental or theoretical data for this compound is not presently available, the principles outlined above represent the standard computational approaches that would be employed to elucidate its intramolecular interactions.
Synthetic Utility and Emerging Applications of 2 Bromo 4 Methylamino 3 Nitropyridine As an Intermediate
Building Block in the Synthesis of Diverse Heterocyclic Frameworks
The strategic placement of a bromo group, a methylamino substituent, and a nitro group on the pyridine (B92270) core makes 2-Bromo-4-(methylamino)-3-nitropyridine a potent precursor for a variety of heterocyclic frameworks. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the position bearing the bromine atom. This reactivity allows for the introduction of a wide array of nucleophiles, leading to the formation of novel substituted pyridines.
Furthermore, the inherent functionalities of the molecule can be sequentially or concertedly manipulated to construct fused heterocyclic systems. For instance, the methylamino group can act as an internal nucleophile, and the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. This versatility enables the synthesis of bicyclic and polycyclic aromatic systems, which are key scaffolds in many biologically active compounds.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Resulting Heterocyclic Core | Synthetic Strategy | Potential Applications |
| Substituted Pyridines | Nucleophilic aromatic substitution at C2 | Medicinal Chemistry, Agrochemicals |
| Pyrido[4,3-b]pyrazines | Reduction of nitro group followed by condensation | Kinase Inhibitors |
| Pyrido[3,4-b]imidazoles | Cyclization involving the amino and nitro groups | Antiviral Agents |
| Fused Triazoles | Reaction with azide (B81097) nucleophiles | Materials Science |
Precursor for the Development of Advanced Organic Scaffolds
Beyond the synthesis of traditional heterocyclic systems, this compound serves as a valuable precursor for the development of more complex and advanced organic scaffolds. The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a diverse range of carbon-based substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the 2-position of the pyridine ring.
This capability to form new carbon-carbon bonds significantly expands the molecular complexity and diversity achievable from this intermediate. The resulting highly functionalized pyridine derivatives can serve as core structures for the development of novel ligands for catalysis, advanced materials with specific electronic or optical properties, and complex drug candidates.
Role in the Synthesis of Functional Molecules for Chemical Research
This tunability is crucial for designing molecules with specific photophysical properties, such as fluorescent probes or molecular sensors. For example, the introduction of a fluorophore via nucleophilic substitution of the bromide could lead to novel dyes whose emission properties are modulated by the electronic environment of the substituted pyridine core. Additionally, the presence of multiple reactive handles allows for the attachment of this scaffold to solid supports or biomolecules for applications in chemical biology and diagnostics.
Exploration of this compound in Multi-Component Reactions
While specific examples are yet to be extensively documented, the structural features of this compound suggest its potential as a valuable component in multi-component reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials.
The reactive sites on the pyridine ring could participate in various MCRs. For instance, the activated C2-Br bond could react with a nucleophile generated in situ, while the methylamino group could act as one of the components in a Biginelli or Hantzsch-type reaction, following suitable modification. The exploration of this compound in MCRs could open up new avenues for the rapid and efficient synthesis of diverse and complex molecular libraries for high-throughput screening.
Design of Novel Catalysts or Ligands Derived from this compound
The pyridine scaffold is a ubiquitous motif in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex.
This compound offers a platform for the synthesis of novel bidentate or polydentate ligands. The bromine atom can be displaced by a coordinating group, or it can be used as a handle to introduce another coordinating moiety via cross-coupling reactions. The methylamino group, or a derivative thereof, can also participate in metal coordination. The resulting ligands could find applications in a wide range of catalytic transformations, including C-C and C-N bond formation, hydrogenation, and oxidation reactions. The electronic asymmetry of the parent molecule could translate into unique catalytic activities and selectivities.
Conclusion and Future Research Directions
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap is the complete absence of published data on 2-Bromo-4-(methylamino)-3-nitropyridine. Consequently, all aspects of its chemical and physical properties remain unexplored. Key research avenues that are currently entirely unexplored include:
Synthesis: There are no established synthetic routes to produce this compound. Research is needed to develop and optimize a reliable method for its preparation.
Spectroscopic and Physicochemical Characterization: The compound's structural, spectroscopic (NMR, IR, MS), and physical (melting point, solubility) properties have not been determined.
Reactivity: The chemical reactivity of this compound is unknown. Investigations into its behavior in various chemical reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, or cross-coupling reactions, are needed.
Biological Activity: There is no information regarding the potential biological or pharmacological effects of this compound. Screening for various activities could be a valuable area of investigation.
Perspectives on Novel Synthetic Methodologies and Reactivity Patterns for this compound
Given the lack of existing methods, future research could focus on designing a de novo synthetic strategy for this compound. A potential approach could involve a multi-step synthesis starting from commercially available pyridine (B92270) derivatives. The reactivity of the compound, once synthesized, would be of significant interest. The interplay of the bromo, methylamino, and nitro substituents on the pyridine ring would likely lead to unique reactivity patterns, particularly in reactions targeting the pyridine core or the functional groups.
Potential for Integration of AI and Machine Learning in Pyridine Derivative Research
While there is no specific application of AI and machine learning to the study of this compound due to the absence of data, these computational tools hold significant potential for future research in this area. Once initial data on the synthesis and properties of this and related compounds are generated, AI and machine learning could be employed to:
Predict Synthetic Routes: Machine learning models could be trained on existing databases of pyridine chemistry to predict optimal reaction conditions and potential synthetic pathways.
Elucidate Reactivity: AI could help in predicting the reactivity of the compound and identifying potential reaction products, thus guiding experimental work.
Virtual Screening: If a biological target is identified, machine learning models could be used to predict the potential bioactivity of this compound and its derivatives, accelerating the drug discovery process.
Q & A
Q. What are the recommended safety protocols for handling 2-Bromo-4-(methylamino)-3-nitropyridine in laboratory settings?
- Methodological Answer : This compound is classified under UN No. 2811 as a toxic organic solid, requiring hazard code 6.1 during transport . Standard precautions include:
- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation or skin contact.
- Immediate decontamination with water and soap for skin exposure, and eye rinsing for 15+ minutes with medical consultation .
- Storage in a cool, dry environment, segregated from incompatible substances. Refer to Safety Data Sheets (SDS) for specific R/S codes (e.g., R36/37/38 for irritation risks) .
Q. How can researchers confirm the identity and purity of synthesized this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions and methylamino group integration.
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns against theoretical m/z values (e.g., molecular weight ~246.02 g/mol based on analogs ).
- Melting Point Analysis : Compare observed melting points with literature values (e.g., related bromo-nitropyridines exhibit mp ranges of 137–210°C ).
Advanced Research Questions
Q. How does the methylamino group’s rotational conformation influence π-electron delocalization in this compound?
- Methodological Answer :
- Computational Approach : Optimize geometries at the B3LYP/6-311++G(3df,3pd) level to evaluate torsional angles and electron delocalization .
- Aromaticity Indices : Calculate NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) to quantify aromaticity changes. Studies on analogous N-methylamino-nitropyridines show that ortho-substituted derivatives exhibit reduced delocalization due to steric hindrance, while para-substituted systems retain aromaticity .
- Substituent Effect Descriptors : Use charge of the Substituent Active Region (cSAR) and Substituent Effect Stabilization Energy (SESE) to correlate methylamino rotation with electron-withdrawing/donating effects .
Q. What density functional theory (DFT) functionals are most reliable for modeling the electronic structure of bromo-nitropyridine derivatives?
- Methodological Answer :
- Hybrid Functionals : The B3LYP functional (incorporating exact exchange) is widely validated for thermochemical accuracy in nitropyridine systems, with <2.4 kcal/mol deviation in atomization energies .
- Basis Sets : Pair B3LYP with 6-311++G(3df,3pd) for precise geometry optimization and electron density analysis, as demonstrated in studies of methylamino-nitropyridine conformers .
- Validation : Cross-check results with post-Hartree-Fock methods (e.g., MP2) or experimental X-ray diffraction data to resolve discrepancies in charge distribution .
Q. How do competing substituent effects (bromo, nitro, methylamino) modulate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electrophilicity Analysis : Use Fukui indices (DFT-derived) to identify reactive sites. The bromo group at position 2 is primed for Suzuki-Miyaura coupling, while the nitro group at position 3 directs electrophilic substitution .
- Steric and Electronic Factors : Meta-substituted nitro groups enhance electron-withdrawing effects, stabilizing intermediates in palladium-catalyzed reactions. Contrast with ortho-substituted analogs, where steric clashes may reduce yields .
- Experimental Validation : Perform controlled reactions (e.g., replacing Br with aryl groups) and monitor kinetics via HPLC or GC-MS to validate computational predictions .
Data Contradictions and Resolution
- Melting Point Variability : Related compounds (e.g., 2-Amino-5-bromo-3-nitropyridine) report mp 208–210°C , while bromo-nitropyridines in other studies show lower ranges (137–141°C) . Such discrepancies may arise from polymorphism or purity differences. Always corroborate with multiple characterization techniques (DSC, XRD) .
- Substituent Position Effects : Ortho-substituted derivatives in DFT studies show weaker correlations between cSAR and SESE than meta/para analogs. This suggests intramolecular interactions (e.g., hydrogen bonding) may dominate in ortho systems, requiring explicit solvent modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
